molecular formula C13H17NO3S B2690333 Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate CAS No. 1153556-18-3

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2690333
CAS No.: 1153556-18-3
M. Wt: 267.34
InChI Key: HHLAKKXQHRMCBA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-methylthiophene-2-carboxylic acid, which is then esterified to form ethyl 3-methylthiophene-2-carboxylate. The next step involves the introduction of the cyclopropylacetamido group through an amide coupling reaction. This can be achieved using reagents such as cyclopropylamine and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for esterification and amide coupling reactions, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Electrophiles like bromine (Br2) in acetic acid.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Brominated thiophene derivatives.

Scientific Research Applications

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate is primarily studied in the context of its biological activities. The compound is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 5-(2-cyclopropylacetamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 3-methylthiophene-2-carboxylate: Lacks the cyclopropylacetamido group, resulting in different chemical and biological properties.

    Cyclopropylacetamido-thiophene derivatives: Similar structure but may have different substituents on the thiophene ring, affecting their reactivity and applications.

Uniqueness: The presence of both the cyclopropylacetamido group and the ethyl ester moiety in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-[(2-cyclopropylacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)12-8(2)6-11(18-12)14-10(15)7-9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLAKKXQHRMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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